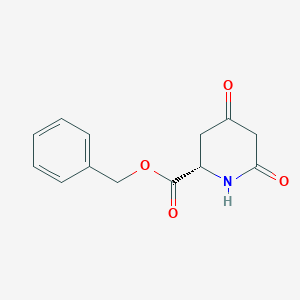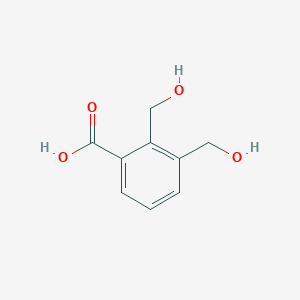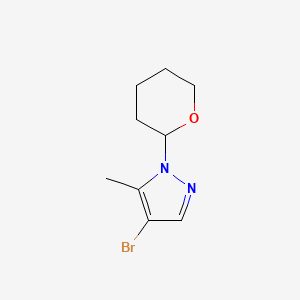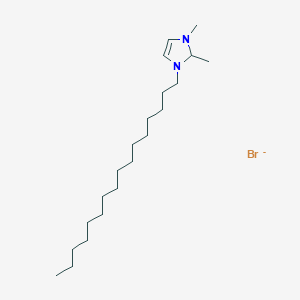
1-hexadecyl-2,3-dimethyl-2H-imidazole;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-hexadecyl-2,3-dimethyl-2H-imidazole;bromide is a compound belonging to the class of imidazolium ionic liquids. These compounds are known for their unique properties, such as high thermal stability, low volatility, and excellent solubility in various solvents. The compound is particularly noted for its application as a corrosion inhibitor in various industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-hexadecyl-2,3-dimethyl-2H-imidazole;bromide typically involves the alkylation of 2,3-dimethylimidazole with 1-bromohexadecane. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
1-hexadecyl-2,3-dimethyl-2H-imidazole;bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles such as hydroxide, chloride, or acetate ions.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like water or alcohols at room temperature.
Oxidation and Reduction: These reactions require specific oxidizing or reducing agents and are usually conducted under controlled conditions.
Major Products
The major products of these reactions depend on the reagents used. For example, substitution with hydroxide ions would yield the corresponding hydroxide salt of the imidazolium compound .
Scientific Research Applications
1-hexadecyl-2,3-dimethyl-2H-imidazole;bromide has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in various organic reactions.
Biology: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Medicine: Explored for its potential as an anticancer agent due to its ability to disrupt cellular processes.
Industry: Widely used as a corrosion inhibitor in the petroleum and chemical industries
Mechanism of Action
The primary mechanism of action of 1-hexadecyl-2,3-dimethyl-2H-imidazole;bromide as a corrosion inhibitor involves the formation of a dense adsorption film on the surface of metals. This film acts as a barrier, preventing corrosive agents from reaching the metal surface. The long alkyl chain of the compound enhances its hydrophobicity, contributing to the stability and effectiveness of the adsorption film .
Comparison with Similar Compounds
Similar Compounds
- 1-hexyl-2,3-dimethyl imidazolium bromide
- 1-decyl-2,3-dimethyl imidazolium bromide
- 1-methyl-3-hexadecyl-2-(oximinomethyl)imidazolium bromide
Uniqueness
1-hexadecyl-2,3-dimethyl-2H-imidazole;bromide is unique due to its longer alkyl chain, which enhances its hydrophobic properties and makes it more effective as a corrosion inhibitor compared to its shorter-chain counterparts .
Properties
CAS No. |
676274-43-4 |
|---|---|
Molecular Formula |
C21H42BrN2- |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
1-hexadecyl-2,3-dimethyl-2H-imidazole;bromide |
InChI |
InChI=1S/C21H42N2.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-20-19-22(3)21(23)2;/h19-21H,4-18H2,1-3H3;1H/p-1 |
InChI Key |
ITZNXZAJGIRLBC-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C=CN(C1C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Aminophenyl)-N'-[3-(dimethylamino)propyl]-N-methylurea](/img/structure/B12518633.png)
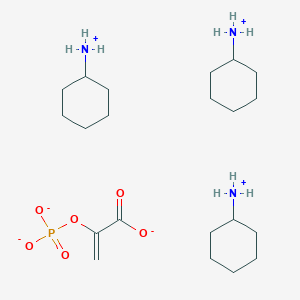

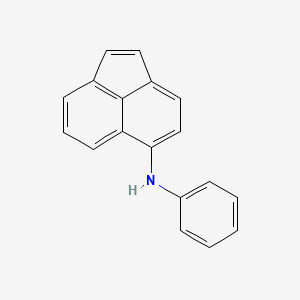
![1-Benzyl-N-butyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12518650.png)

![{2-[Acetyl(phenyl)amino]phenyl}acetic acid](/img/structure/B12518657.png)
![N-[(2H-Benzimidazol-2-ylidene)methyl]-4-bromoaniline](/img/structure/B12518662.png)
![N-[2-(ethylamino)ethyl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B12518669.png)
![1-(4-Methylphenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12518673.png)
